molecular formula C11H6ClFN2O2 B2850105 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1207724-87-5

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B2850105
CAS No.: 1207724-87-5
M. Wt: 252.63
InChI Key: GUQCAJDZQGVQCX-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound features a pyrimidine ring substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, alcohols, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and fluoro substituents along with the carboxylic acid group. This combination of functional groups enhances its reactivity and potential for various applications in chemistry, biology, medicine, and industry .

Biological Activity

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a chloro and fluoro group on the phenyl ring, which is critical for its biological activity. The structural formula can be represented as follows:

C1H1ClFN1O2\text{C}_1\text{H}_1\text{Cl}\text{F}\text{N}_1\text{O}_2

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit potent anti-inflammatory effects. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity.

Table 1: COX-2 Inhibition IC50 Values

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.01

The compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-7168.78Induces apoptosis
T-24257.87Cell cycle arrest at G1 phase

In vitro assays revealed that the compound induces apoptosis and arrests the cell cycle at the G1 phase, suggesting a mechanism that could be exploited for cancer therapy.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been highlighted, with promising results against various bacterial strains.

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli< 10 μg/mL
S. aureus< 15 μg/mL
A. flavus< 20 μg/mL

These findings indicate that the compound may serve as a lead in developing new antimicrobial agents.

Case Studies

Several case studies have documented the biological activity of related pyrimidine compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the phenyl ring significantly influence the potency against specific targets.

Case Study: SAR Analysis

In a comparative study of various pyrimidine derivatives, it was found that substituents such as chloro and methoxy groups enhance biological activity significantly. The presence of halogen atoms was particularly noted to improve COX-2 inhibition and anticancer efficacy.

Properties

IUPAC Name

6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQCAJDZQGVQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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